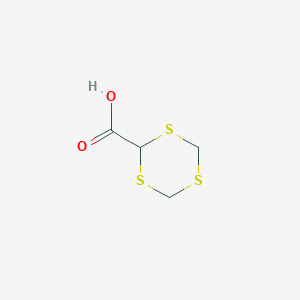
1,3,5-trithiane-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trithiane-2-carboxylic acid, also known as TCA, is a sulfur-containing organic compound with the molecular formula C5H6O2S3. TCA has been widely used in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 1,3,5-trithiane-2-carboxylic Acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1,3,5-trithiane-2-carboxylic Acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. 1,3,5-trithiane-2-carboxylic Acid also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Furthermore, 1,3,5-trithiane-2-carboxylic Acid has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and physiological effects:
1,3,5-trithiane-2-carboxylic Acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 1,3,5-trithiane-2-carboxylic Acid has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. 1,3,5-trithiane-2-carboxylic Acid also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 1,3,5-trithiane-2-carboxylic Acid has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-trithiane-2-carboxylic Acid has several advantages for lab experiments such as its low cost, high stability, and ease of synthesis. 1,3,5-trithiane-2-carboxylic Acid can also be easily modified to produce derivatives with different chemical properties. However, 1,3,5-trithiane-2-carboxylic Acid has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the safety and efficacy of 1,3,5-trithiane-2-carboxylic Acid in lab experiments.
Zukünftige Richtungen
For 1,3,5-trithiane-2-carboxylic Acid research include the development of more potent and selective derivatives and the evaluation of its safety and efficacy in animal models and clinical trials.
Synthesemethoden
1,3,5-trithiane-2-carboxylic Acid can be synthesized through a multi-step process starting from the reaction of formaldehyde and hydrogen sulfide to produce 1,3,5-trithiane. This intermediate can then be oxidized with potassium permanganate to form 1,3,5-trithiane-2-carboxylic Acid. The yield of 1,3,5-trithiane-2-carboxylic Acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
1,3,5-trithiane-2-carboxylic Acid has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1,3,5-trithiane-2-carboxylic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1,3,5-trithiane-2-carboxylic Acid also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, 1,3,5-trithiane-2-carboxylic Acid has been found to protect neuronal cells from oxidative stress and improve cognitive function.
Eigenschaften
Produktname |
1,3,5-trithiane-2-carboxylic Acid |
|---|---|
Molekularformel |
C4H6O2S3 |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
1,3,5-trithiane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O2S3/c5-3(6)4-8-1-7-2-9-4/h4H,1-2H2,(H,5,6) |
InChI-Schlüssel |
NKPXGICIHGXXFQ-UHFFFAOYSA-N |
SMILES |
C1SCSC(S1)C(=O)O |
Kanonische SMILES |
C1SCSC(S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-yl)-6-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B256463.png)
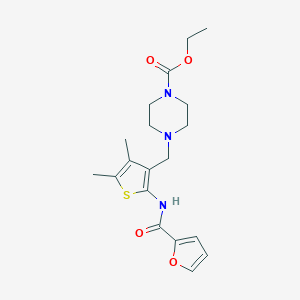
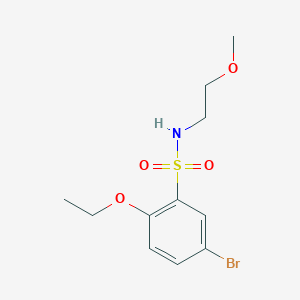
![N-[4-(4-bromophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B256468.png)
![3-allyl-4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B256471.png)
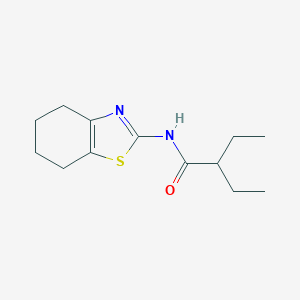
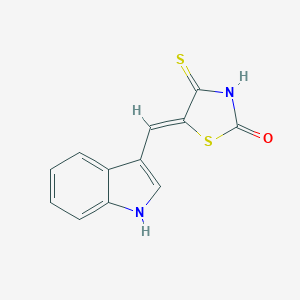
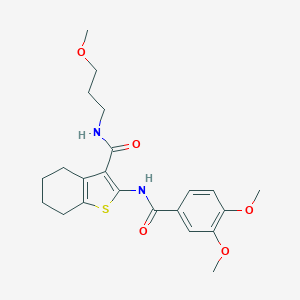
![2-(2-fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B256479.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256482.png)
![ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B256484.png)
![ethyl 2-[[(E)-2-cyano-3-[1-(2-cyanoethyl)indol-3-yl]prop-2-enoyl]amino]benzoate](/img/structure/B256486.png)
![5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B256488.png)
![3-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B256489.png)